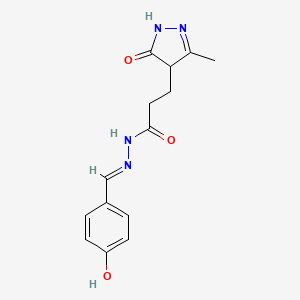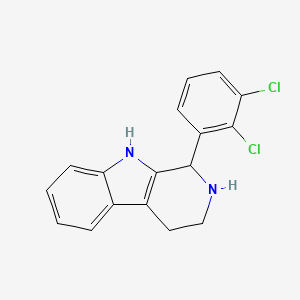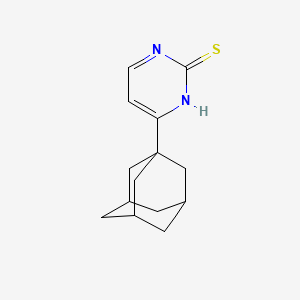![molecular formula C28H31N3O2 B6073575 4-(Naphthalen-2-ylmethyl)-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one](/img/structure/B6073575.png)
4-(Naphthalen-2-ylmethyl)-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-2-ylmethyl)-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one is a complex organic compound known for its unique structural properties. It features a naphthalene moiety, a piperazine ring, and a phenylpiperidine group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-2-ylmethyl)-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Phenylpiperidine Group: The phenylpiperidine group is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a phenylpiperidine halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Applications De Recherche Scientifique
4-(Naphthalen-2-ylmethyl)-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Naphthalen-2-ylmethyl)-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
- 4-Naphthalen-2-yl-1-(2-oxo-2-phenyl-ethyl)pyrimidin-1-ium bromide
- 4-Methyl-1-(2-naphthalen-2-yl-2-oxo-ethyl)pyridinium bromide
Comparison: Compared to these similar compounds, 4-(Naphthalen-2-ylmethyl)-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one is unique due to the presence of both a piperazine ring and a phenylpiperidine group
Propriétés
IUPAC Name |
4-(naphthalen-2-ylmethyl)-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2/c32-27(30-15-12-24(13-16-30)22-6-2-1-3-7-22)19-26-28(33)29-14-17-31(26)20-21-10-11-23-8-4-5-9-25(23)18-21/h1-11,18,24,26H,12-17,19-20H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFWWOMPOGMAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073508.png)



![2-[[2-Bromo-4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzonitrile](/img/structure/B6073534.png)
![(3R,4R)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B6073551.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)

![5-(3,4-DIMETHOXYBENZOYL)-8-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B6073565.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6073569.png)
![methyl N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B6073577.png)

![5-[1-(2-ethoxyacetyl)pyrrolidin-2-yl]-N-[2-(1H-imidazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6073594.png)
